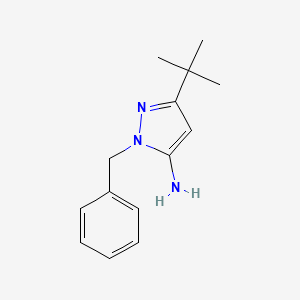

1-benzyl-3-tert-butyl-1H-pyrazol-5-amine

CAS No.: 866255-96-1

Cat. No.: VC5086426

Molecular Formula: C14H19N3

Molecular Weight: 229.327

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866255-96-1 |

|---|---|

| Molecular Formula | C14H19N3 |

| Molecular Weight | 229.327 |

| IUPAC Name | 2-benzyl-5-tert-butylpyrazol-3-amine |

| Standard InChI | InChI=1S/C14H19N3/c1-14(2,3)12-9-13(15)17(16-12)10-11-7-5-4-6-8-11/h4-9H,10,15H2,1-3H3 |

| Standard InChI Key | HOUXXJHKQHEAJO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine (CAS 866255-96-1) belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. Its molecular formula is C₁₄H₁₉N₃, with a molecular weight of 229.32 g/mol . The tert-butyl group at the 3-position and the benzyl group at the 1-position contribute to its steric bulk and lipophilicity, as evidenced by a calculated LogP value of 3.39 , indicating moderate hydrophobicity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 866255-96-1 | |

| Molecular Formula | C₁₄H₁₉N₃ | |

| Molecular Weight | 229.32 g/mol | |

| Exact Mass | 229.158 g/mol | |

| LogP | 3.39 | |

| Topological Polar SA | 43.84 Ų |

Synthesis and Purification

Synthetic Routes

The synthesis of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine likely involves a multi-step process starting from tert-butyl hydrazine and benzyl halides. A plausible pathway includes:

-

Condensation: Reacting tert-butyl hydrazine with a β-ketoester to form the pyrazole ring.

-

N-Alkylation: Introducing the benzyl group via alkylation with benzyl bromide under basic conditions .

-

Amination: Substituting a leaving group at the 5-position with an amine functionality.

Purification is typically achieved through column chromatography or recrystallization, yielding a white to off-white solid with a purity ≥97% .

1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine is utilized as a reference standard for identifying and quantifying impurities in active pharmaceutical ingredients (APIs). Its structural similarity to pyrazole-containing drugs enables precise chromatographic calibration .

Table 2: Comparative Bioactivity of Pyrazole Analogues

| Compound | Bioactivity | MIC (µg/mL) | Source |

|---|---|---|---|

| 1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine | Under investigation | N/A | |

| 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | Antibacterial | <10 |

Comparative Analysis with Related Compounds

1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic Acid

This derivative (CAS 100957-85-5) shares the same core structure but replaces the amine with a carboxylic acid group. Key differences include:

-

Molecular Weight: 258.32 g/mol vs. 229.32 g/mol for the amine .

-

Solubility: The carboxylic acid derivative is more polar, with increased aqueous solubility.

-

Applications: Used in peptide synthesis and as a building block for kinase inhibitors .

Structural-Activity Relationships (SAR)

The tert-butyl group enhances metabolic stability by shielding the pyrazole ring from oxidative degradation. Conversely, the benzyl group’s π-electron system facilitates interactions with aromatic residues in enzyme binding pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume